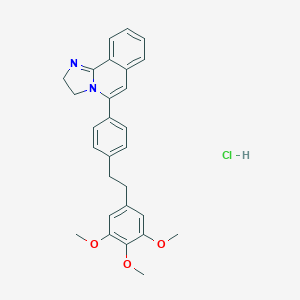
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride, also known as AG-1478, is a tyrosine kinase inhibitor that has been widely used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.
作用機序
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the autophosphorylation of the receptor and subsequent downstream signaling events, leading to inhibition of cell growth and proliferation.
生化学的および生理学的効果
In addition to its inhibitory effects on EGFR, Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has been shown to affect other cellular processes, including cell cycle progression, apoptosis, and DNA repair. It has also been shown to modulate the activity of other tyrosine kinases, such as c-Src and HER2, which may contribute to its antitumor effects.
実験室実験の利点と制限
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride is a highly selective inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for investigating the role of EGFR in cellular processes and diseases. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
Future research directions for Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride include the development of more potent and selective EGFR inhibitors with improved pharmacological properties, as well as the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and inflammatory disorders.
In conclusion, Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride is a valuable tool for investigating the role of EGFR in cellular processes and diseases. Its selective inhibition of EGFR tyrosine kinase activity has been shown to have antitumor effects and to modulate other cellular processes. Future research directions include the development of more potent and selective EGFR inhibitors and investigation of its potential therapeutic applications in other diseases.
合成法
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride can be synthesized using a multistep process involving the condensation of 3,4,5-trimethoxybenzaldehyde with 2-bromoethylamine hydrobromide, followed by cyclization with 2-aminobenzophenone and reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride monohydrochloride.
科学的研究の応用
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has been used extensively in scientific research as a tool to investigate the role of EGFR in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential therapeutic applications in cancer treatment. Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has also been used to study the effects of EGFR inhibition on cell signaling, gene expression, and cell migration.
特性
CAS番号 |
115622-31-6 |
|---|---|
製品名 |
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride |
分子式 |
C28H28N2O3.ClH |
分子量 |
477 g/mol |
IUPAC名 |
5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C28H28N2O3.ClH/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28;/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3;1H |
InChIキー |
FROPPKHARQXBNP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl |
同義語 |
5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline SDZ 64-412 SDZ-64-412 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



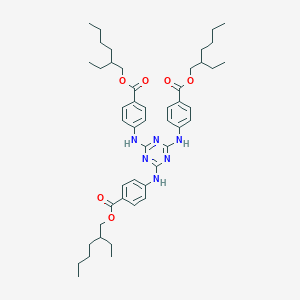
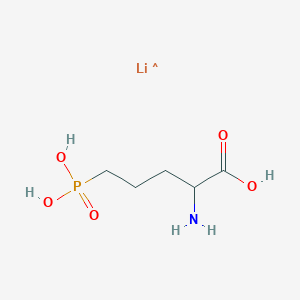
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
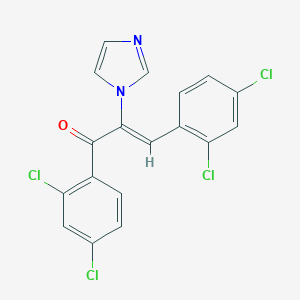
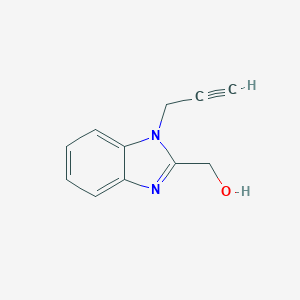
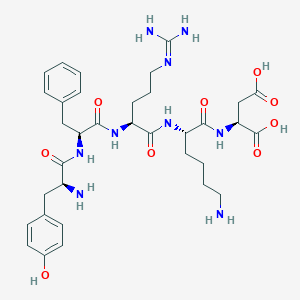
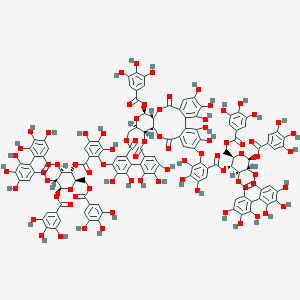

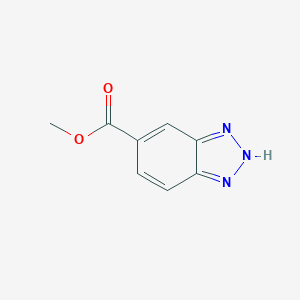
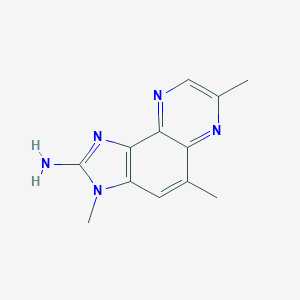
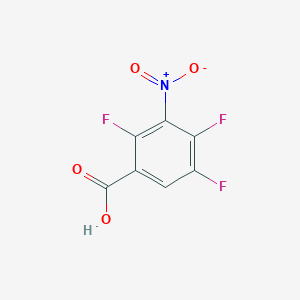
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
